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molecular formula C36H70O4.Ca<br>C36H70CaO4 B7800598 Calcium stearate CAS No. 8000-75-7

Calcium stearate

Cat. No. B7800598
M. Wt: 607.0 g/mol
InChI Key: CJZGTCYPCWQAJB-UHFFFAOYSA-L
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Patent
US04927548

Procedure details

73.7 g of stearic acid, 76.2 g PbO and 3.6 g calcium hydroxide were stirred at 40° to 45° C. and 1% of 50% acetic acid added. The temperature rose to approximately 70° C. The total stirring time was 35 minutes. A pale yellowish powder having a melting temperature of 58° to more than 250° C., a lead content of 46.1%, a calcium content of 1.2%, and an acid value of 3.1 was obtained.
Quantity
73.7 g
Type
reactant
Reaction Step One
[Compound]
Name
PbO
Quantity
76.2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[Ca+2:22].[OH-]>C(O)(=O)C>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Ca+2:22].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
73.7 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
PbO
Quantity
76.2 g
Type
reactant
Smiles
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to approximately 70° C

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04927548

Procedure details

73.7 g of stearic acid, 76.2 g PbO and 3.6 g calcium hydroxide were stirred at 40° to 45° C. and 1% of 50% acetic acid added. The temperature rose to approximately 70° C. The total stirring time was 35 minutes. A pale yellowish powder having a melting temperature of 58° to more than 250° C., a lead content of 46.1%, a calcium content of 1.2%, and an acid value of 3.1 was obtained.
Quantity
73.7 g
Type
reactant
Reaction Step One
[Compound]
Name
PbO
Quantity
76.2 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[OH-].[Ca+2:22].[OH-]>C(O)(=O)C>[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[Ca+2:22].[C:1]([O-:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:1.2.3,5.6.7|

Inputs

Step One
Name
Quantity
73.7 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)O
Name
PbO
Quantity
76.2 g
Type
reactant
Smiles
Name
Quantity
3.6 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to approximately 70° C

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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